4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one

Description

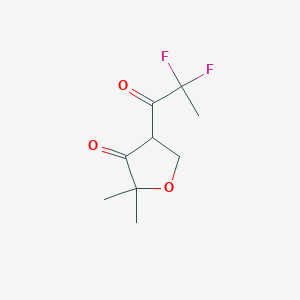

4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one is a fluorinated cyclic ketone derivative featuring a tetrahydrofuran (oxolane) backbone. Its structure includes:

- A 2,2-dimethyl-substituted oxolane ring, which introduces steric hindrance and stabilizes the ring conformation.

- A ketone at the 3-position, which contributes to reactivity in nucleophilic additions or reductions.

This compound’s unique combination of fluorine atoms and sterically hindered substituents suggests applications in pharmaceuticals (e.g., as a bioisostere or intermediate) or agrochemicals, where fluorine often improves bioavailability and resistance to degradation .

Properties

Molecular Formula |

C9H12F2O3 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-(2,2-difluoropropanoyl)-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C9H12F2O3/c1-8(2)6(12)5(4-14-8)7(13)9(3,10)11/h5H,4H2,1-3H3 |

InChI Key |

ZZJALXISQGBAJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CO1)C(=O)C(C)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one typically involves the introduction of difluoromethyl groups into the oxolan ring. One common method is the reaction of 2,2-dimethyloxolan-3-one with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are crucial for scaling up the synthesis while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one has been explored as a potential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance the pharmacological properties of drug candidates. The difluoropropanoyl group can improve lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound can be synthesized to develop antiviral agents. The incorporation of fluorine atoms is known to enhance biological activity and selectivity against viral targets .

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products. Its ability to modify skin permeability and enhance the delivery of active ingredients is notable.

Case Study: Moisturizing Creams

In a study focusing on the formulation of moisturizing creams, 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one was used to improve the stability and efficacy of the cream. The formulation demonstrated enhanced skin hydration and reduced transepidermal water loss compared to control formulations .

Comparative Analysis of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for antiviral agents | Enhanced lipophilicity and metabolic stability |

| Cosmetic | Skin care formulations | Improved skin permeability and hydration |

Regulatory Considerations

When incorporating 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one into products, it is essential to adhere to regulatory standards set forth by agencies such as the FDA and EMA for pharmaceuticals and the European Commission for cosmetics. Safety assessments must be conducted to evaluate potential skin irritation or sensitization effects .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one with structurally related compounds from the evidence:

Key Differences and Implications

Fluorination Effects: The difluoropropanoyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 2-methyloxolan-3-one . Fluorine’s electron-withdrawing nature may also reduce susceptibility to oxidative metabolism. In contrast, 2,2-dimethyl-1,3-dioxolane-4-methanol lacks fluorination, making it more polar and suitable for hydrophilic reaction environments .

Steric and Conformational Features :

- The 2,2-dimethyl substitution on the oxolane ring imposes greater steric hindrance than the single methyl group in 2-methyloxolan-3-one. This could limit accessibility for nucleophilic attack at the ketone position .

- The 1,3-dioxolane ring in CAS 51268-87-2 has two oxygen atoms, enhancing ring strain and reactivity compared to the tetrahydrofuran backbone .

Reactivity and Applications :

- The boronate ester in 3-(2,2-Difluoropropoxy)-5-(dioxaborolan-2-yl)-pyridine enables cross-coupling reactions, whereas the target compound’s ketone group is more suited to reductions or condensations .

- 2-Methyloxolan-3-one ’s simpler structure makes it a versatile intermediate for synthesizing fragrances or heterocycles, but it lacks the fluorinated moiety’s stability .

Biological Activity

The compound 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one , with the CAS number 1858614-71-7, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its implications in medicinal chemistry.

Chemical Structure

The molecular structure of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 194.18 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 150 °C |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one exhibit significant antimicrobial properties. For instance, related difluorinated compounds have shown broad-spectrum antimicrobial activity against various pathogens. Research suggests that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Cytotoxicity and Safety Profile

Research into the cytotoxic effects of this compound is limited; however, initial findings suggest that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for the development of new anticancer agents. The safety profile is yet to be fully elucidated; thus, further studies are required to determine the therapeutic index and potential side effects associated with its use .

The exact mechanism of action for 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one remains under investigation. However, compounds with similar functional groups have been shown to interact with specific biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes. This interaction may lead to alterations in cellular signaling and gene expression .

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of difluorinated compounds, it was found that a compound structurally related to 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study employed various bacterial strains and demonstrated a minimum inhibitory concentration (MIC) indicating potent antimicrobial activity without hemolytic effects on human erythrocytes .

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects of similar oxolane derivatives on human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity highlights their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one, and what are the key reaction conditions?

- Methodological Answer : The synthesis typically involves a multi-step process, including (1) acylation of a substituted oxolanone precursor with 2,2-difluoropropanoyl chloride under anhydrous conditions, (2) ring closure via intramolecular esterification, and (3) purification using column chromatography. Key conditions include maintaining low temperatures (0–5°C) during acylation to prevent side reactions and using Lewis acids (e.g., BF₃·Et₂O) to catalyze cyclization. Reaction solvents like dichloromethane or THF are critical for solubility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the oxolanone ring (e.g., δ 1.4–1.6 ppm for 2,2-dimethyl groups; δ 4.2–4.5 ppm for oxolanone protons) and the difluoropropanoyl moiety (δ 5.8–6.2 ppm for CF₂).

- FT-IR : Confirm carbonyl stretching (C=O) at ~1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹.

- HPLC-MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]⁺). Cross-referencing with analogous oxolanone derivatives ensures accurate interpretation .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., oxolanone precursors) and acylated side products. Techniques like HPLC-MS with reverse-phase C18 columns and gradient elution (acetonitrile/water) resolve these. For example, a byproduct with an additional methyl group may appear at a retention time 1–2 minutes later than the target compound. Spiking experiments with known standards aid identification .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly concerning steric effects of the 2,2-dimethyl group?

- Methodological Answer : Steric hindrance from the 2,2-dimethyl group slows acylation. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyst Screening : Test bulky bases (e.g., DBU) to activate the acylating agent.

- Temperature Gradients : Gradual warming post-acylation (from 0°C to room temperature) improves reaction completion. Computational modeling (DFT) predicts transition states to identify rate-limiting steps .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer : Systematic validation involves:

- Reproducing Conditions : Ensure identical solvent systems and instrumentation (e.g., DSC for melting points).

- Cross-Lab Collaboration : Share samples for independent analysis.

- Computational Validation : Use COSMO-RS models to predict solubility parameters and compare with experimental data .

Q. How can computational approaches predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- QSPR Models : Correlate molecular descriptors (e.g., logP, dipole moment) with hydrolytic stability in aqueous buffers.

- Molecular Dynamics (MD) : Simulate degradation pathways in acidic/alkaline environments.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess fluorination stability. These methods align with protocols for analogous fluorinated oxolanones .

Q. What frameworks study the compound’s interaction with biological targets, considering its fluorinated groups?

- Methodological Answer :

- Fluorine-Specific Assays : Use ¹⁹F NMR to track binding events in enzyme inhibition studies.

- Molecular Docking : Apply AutoDock Vina with fluorine-aware force fields (e.g., CFF91) to model interactions with hydrophobic pockets.

- In Vitro Testing : Fluorogenic substrates (e.g., MDPF derivatives) enable real-time monitoring of target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.